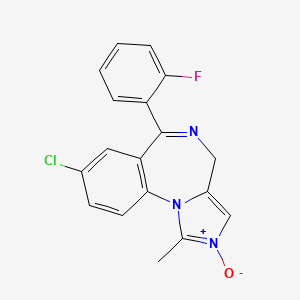
Midazolam 2-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midazolam 2-Oxide is a derivative of midazolam, a well-known benzodiazepine used primarily for its sedative, anxiolytic, and anticonvulsant properties. This compound retains the core structure of midazolam but includes an additional oxygen atom, which can significantly alter its chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Midazolam 2-Oxide can be synthesized through various methods, including the oxidation of midazolam. One common approach involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced oxidation techniques and catalysts can further improve the yield and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Midazolam 2-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can revert this compound back to midazolam.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can yield midazolam.
Scientific Research Applications
Midazolam 2-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its pharmacological properties, including its potential use as a sedative or anticonvulsant.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Midazolam 2-Oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effect of GABA on neuronal excitability. This results in sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA receptor and associated ion channels, which play a crucial role in regulating neuronal activity.
Comparison with Similar Compounds
Midazolam: The parent compound, widely used for its sedative and anxiolytic properties.
Diazepam: Another benzodiazepine with similar pharmacological effects but a different chemical structure.
Alprazolam: Known for its anxiolytic properties, with a different substitution pattern on the benzodiazepine ring.
Uniqueness: Midazolam 2-Oxide is unique due to its additional oxygen atom, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its onset of action, duration of effect, and metabolic pathways compared to other benzodiazepines.
Properties
CAS No. |
59468-86-9 |
|---|---|
Molecular Formula |
C18H13ClFN3O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium |
InChI |
InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3 |
InChI Key |
QVPQNEQZMOGERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


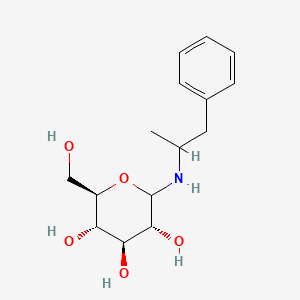

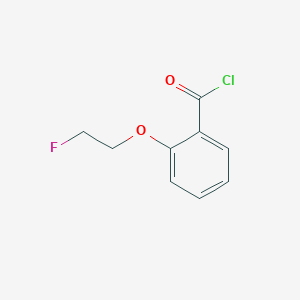


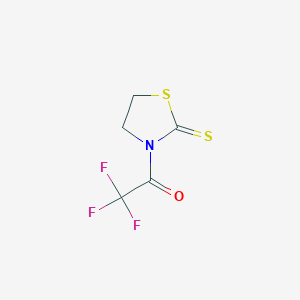

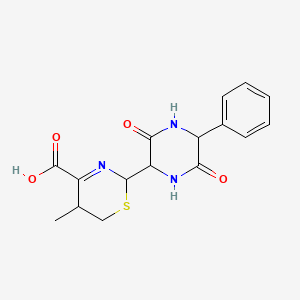
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
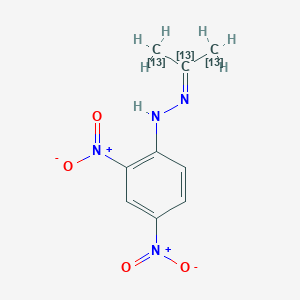

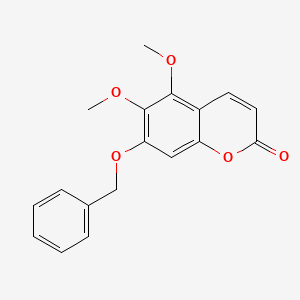
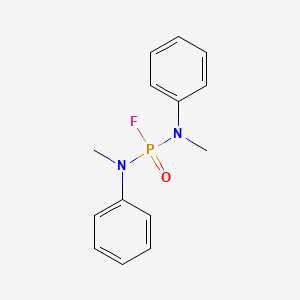
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
